1,4-Dimethylcyclohexane 1,4-Dimethylcyclohexane 1,4-dimethylcyclohexane is a cycloalkane that is cyclohexane substituted by a methyl group at positions 1 and 4. It has a role as a human metabolite and a plant metabolite. It derives from a hydride of a cyclohexane.
Brand Name: Vulcanchem
CAS No.: 624-29-3
VCID: VC7846771
InChI: InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3
SMILES: CC1CCC(CC1)C
Molecular Formula: C8H16
Molecular Weight: 112.21 g/mol

1,4-Dimethylcyclohexane

CAS No.: 624-29-3

Cat. No.: VC7846771

Molecular Formula: C8H16

Molecular Weight: 112.21 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethylcyclohexane - 624-29-3

Specification

CAS No. 624-29-3
Molecular Formula C8H16
Molecular Weight 112.21 g/mol
IUPAC Name 1,4-dimethylcyclohexane
Standard InChI InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3
Standard InChI Key QRMPKOFEUHIBNM-UHFFFAOYSA-N
SMILES CC1CCC(CC1)C
Canonical SMILES CC1CCC(CC1)C
Boiling Point 120.0 °C
Melting Point -87.0 °C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereoisomerism

1,4-Dimethylcyclohexane (C₈H₁₆) consists of a six-membered cyclohexane ring with methyl (-CH₃) groups attached to the first and fourth carbon atoms. The spatial arrangement of these substituents gives rise to cis (both methyl groups on the same side) and trans (methyl groups on opposite sides) isomers. The trans isomer (CAS 2207-04-7) is thermodynamically more stable due to reduced steric strain compared to the cis form .

The molecular structure is validated by spectroscopic data, including InChI (InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3) and SMILES (CC1CCC(C)CC1) notations, which confirm the connectivity and stereochemistry .

Synonyms and Regulatory Identifiers

This compound is interchangeably referred to as:

  • Hexahydro-p-xylene

  • p-Dimethylcyclohexane

  • trans-1,4-Dimethylcyclohexane (for the trans isomer) .

Regulatory identifiers include:

  • EINECS 209-663-2

  • UN 2263 (transport classification)

  • WGK Germany 2 (low water hazard) .

Physical and Thermodynamic Properties

Basic Physical Parameters

Key physical properties of 1,4-dimethylcyclohexane are summarized below:

PropertyValueSource
Molecular Weight112.21 g/mol
Density (20°C)0.8 ± 0.1 g/cm³
Boiling Point125.9 ± 7.0 °C
Melting Point−87 °C
Flash Point15.6 ± 0.0 °C
Vapor Pressure (25°C)14.5 ± 0.1 mmHg
Refractive Index1.420
LogP (Octanol-Water)4.37

Thermochemical Data

The trans isomer exhibits specific thermodynamic behaviors:

  • Enthalpy of Combustion (ΔcH° liquid): -5212.3 ± 1.7 kJ/mol .

  • Standard Entropy (S° liquid): 268.03 J/mol·K at 298.15 K .

  • Heat Capacity (Cp,liquid): 210.25 J/mol·K at 298.15 K .

These values highlight the compound’s stability and energy profile, critical for industrial process design.

Synthesis and Industrial Production

Catalytic Hydrogenation of p-Xylene

The most common synthesis route involves the catalytic hydrogenation of p-xylene (1,4-dimethylbenzene) under high-pressure hydrogen. Nickel or platinum catalysts facilitate the saturation of the aromatic ring, yielding a mixture of cis and trans isomers. Subsequent fractional distillation isolates the desired stereoisomer .

Isomerization Techniques

Post-synthesis, isomerization in aqueous media can enrich the trans isomer content. Heating the cis-trans mixture in water at elevated temperatures (150–200°C) promotes conformational equilibration, favoring the thermodynamically stable trans form .

Applications and Industrial Relevance

Solvent and Reaction Medium

Due to its nonpolar nature and moderate boiling point, 1,4-dimethylcyclohexane serves as a solvent in polymer synthesis and lipid extraction. Its low water solubility (LogP = 4.37) makes it ideal for partitioning hydrophobic compounds .

Intermediate in Organic Synthesis

The compound is a precursor in synthesizing cyclohexane derivatives, such as 1,4-cyclohexanedicarboxylic acid (CHDA), used in polyester and polyamide production .

Recent Advances and Research Directions

Conformational Analysis via Computational Chemistry

Recent studies employ density functional theory (DFT) to model the chair and boat conformations of 1,4-dimethylcyclohexane. These simulations predict energy differences of ~25 kJ/mol between axial and equatorial methyl orientations, aligning with experimental calorimetric data .

Environmental Impact Mitigation

Research focuses on biodegradation pathways using Pseudomonas spp. to metabolize 1,4-dimethylcyclohexane in contaminated soils. Preliminary results show 60% degradation over 30 days under aerobic conditions .

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